Product packaging for Isoquinolin-5-ylboronic acid hydrochloride(Cat. No.:CAS No. 1256345-46-6)

Isoquinolin-5-ylboronic acid hydrochloride

Cat. No.: B572867
CAS No.: 1256345-46-6
M. Wt: 209.436
InChI Key: BCHKZJGKVPKAJO-UHFFFAOYSA-N
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Description

Overview of Boronic Acids in Chemical Research

Boronic acids are a class of organoboranes defined by the general formula R–B(OH)₂. pharmiweb.com They contain a boron atom bonded to an organic group (alkyl or aryl) and two hydroxyl groups. pharmiweb.com This structure imparts unique chemical properties, most notably their character as a Lewis acid, stemming from the vacant p-orbital on the sp²-hybridized boron atom. wiley-vch.de This allows them to accept a pair of electrons, a feature central to their reactivity. boronmolecular.com

First synthesized by Edward Frankland in 1860, boronic acids are now recognized for their general stability, low toxicity, and the relative ease of their handling and synthesis. pharmiweb.com Many are stable in air and tolerant of a wide variety of functional groups, which makes them highly valuable in multi-step synthetic sequences. thieme-connect.com Their degradation product is often boric acid, which is considered a "green" or environmentally benign compound.

The applications of boronic acids in research are extensive. Their most prominent role is as a key coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. boronmolecular.com This palladium-catalyzed reaction forms a new carbon-carbon bond between the organic group of the boronic acid and an organohalide, a method that has revolutionized the synthesis of complex molecules, including pharmaceuticals and agrochemicals. boronmolecular.com Beyond cross-coupling, boronic acids have the unique ability to form reversible covalent bonds with diols, a class of molecules that includes sugars and certain amino acid side chains. boronmolecular.com This property is extensively exploited in the development of chemical sensors for analytes like glucose, as well as in materials science. boronmolecular.com

Table 1: General Properties and Applications of Boronic Acids

Property Description Key Applications
Structure R-B(OH)₂ Synthetic building block
Reactivity Lewis acid; participates in transmetalation Suzuki-Miyaura coupling
Stability Generally air- and moisture-stable Chemical sensors
Toxicity Generally low Medicinal chemistry

| Solubility | Varies with the organic 'R' group | Materials science |

Significance of Heterocyclic Boronic Acids as Synthetic Intermediates

Heterocyclic boronic acids are a sub-class of boronic acids where the boron-carbon bond is attached to a heterocyclic ring system, such as a pyridine (B92270), furan, thiophene, or isoquinoline (B145761). researchgate.net These compounds are exceptionally important synthetic intermediates because they allow for the direct introduction of these vital chemical motifs into larger, more complex molecules. Heterocyclic rings are ubiquitous in pharmaceuticals, natural products, and functional materials, and their inclusion can dramatically influence a molecule's biological activity and physical properties.

Like their simpler aryl counterparts, heterocyclic boronic acids are valued partners in Suzuki-Miyaura cross-coupling reactions. researchgate.net However, their synthesis and use can present unique challenges. researchgate.net The presence of heteroatoms (like nitrogen or sulfur) can influence the electronic properties of the ring and the stability of the C–B bond. researchgate.net Some heterocyclic boronic acids are known to be unstable and prone to protodeboronation (cleavage of the carbon-boron bond by a proton source), especially under the basic conditions often used in coupling reactions. researchgate.net

Despite these challenges, the development of robust methods for the synthesis and application of heterocyclic boronic acids remains an active area of research. nih.gov Specialized reagents and reaction conditions, such as the use of more stable boronate esters (e.g., pinacol (B44631) esters or DABO boronates), have been developed to overcome stability issues. nih.gov The successful coupling of these reagents enables the construction of highly functionalized molecules that would be difficult to access through other means. acs.org Isoquinolin-5-ylboronic acid hydrochloride is a prime example of this class, providing a direct route to incorporate the isoquinoline nucleus at the 5-position.

Table 2: Common Families of Heterocyclic Boronic Acids

Heterocycle Family Example Structure (Generic) Significance
Pyridinylboronic Acids C₅H₄N-B(OH)₂ Found in many drugs and ligands
Quinolinyl/Isoquinolinylboronic Acids C₉H₆N-B(OH)₂ Core of many alkaloids and pharmaceuticals
Thienylboronic Acids C₄H₃S-B(OH)₂ Important in conducting polymers and materials
Furylboronic Acids C₄H₃O-B(OH)₂ Precursors for various natural and unnatural products

| Indolylboronic Acids | C₈H₆N-B(OH)₂ | Key scaffold in biologically active compounds |

Historical Context and Evolution of Isoquinoline Derivatives in Chemical Synthesis

The isoquinoline moiety, a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine ring, is a fundamental scaffold in organic and medicinal chemistry. wikipedia.orgchemicalbook.com Its story begins in 1885, when Hoogewerf and van Dorp first isolated it from coal tar through the fractional crystallization of its acid sulfate (B86663) salt. wikipedia.orgchemicalbook.com A more efficient extraction method was later developed by Weissgerber in 1914. wikipedia.org

The discovery of isoquinoline itself was predated by the isolation of its derivatives from natural sources. The isoquinoline alkaloid family includes some of the most important plant-derived compounds in medicine, with their biosynthesis often originating from the amino acid tyrosine. wikipedia.orgamerigoscientific.com This family includes the potent analgesic morphine, the vasodilator papaverine, and the antibacterial agent berberine. wikipedia.orgpharmaguideline.com The profound biological activities of these natural products spurred intense interest in the synthesis of the isoquinoline core.

Several classic "name reactions" were developed to construct the isoquinoline skeleton, which remain foundational in organic synthesis:

The Bischler-Napieralski Reaction (1893): This method involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be oxidized to the aromatic isoquinoline. wikipedia.orgorganic-chemistry.org

The Pomeranz-Fritsch Reaction (1893): An acid-catalyzed reaction of a benzaldehyde (B42025) with an aminoacetoaldehyde diethyl acetal (B89532) provides a direct route to isoquinolines. organicreactions.orgwikipedia.orgthermofisher.com

The Pictet-Spengler Reaction (1911): This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, a common precursor to many alkaloids. quimicaorganica.orgthermofisher.comwikipedia.org

These historical methods have been continuously refined and are now complemented by a vast array of modern synthetic techniques, including transition-metal-catalyzed cyclizations and C-H activation strategies. pharmaguideline.com The enduring importance of the isoquinoline framework is evident in its widespread use in the development of anesthetics, antihypertensive agents, and other pharmaceuticals, as well as in dyes and materials science. chemicalbook.com this compound serves as a modern building block that leverages this rich history, providing chemists with a tool to readily incorporate this privileged scaffold into new molecular designs.

Table 3: Properties of this compound

Property Value Source
CAS Number 1256345-46-6 fluorochem.co.uk
Molecular Formula C₉H₉BClNO₂ cymitquimica.com
Molecular Weight 209.44 g/mol cymitquimica.com
Physical State Solid (typical) N/A

| Full Characterization | Not fully reported | fluorochem.co.uk |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BClNO2 B572867 Isoquinolin-5-ylboronic acid hydrochloride CAS No. 1256345-46-6

Properties

IUPAC Name

isoquinolin-5-ylboronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2.ClH/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9;/h1-6,12-13H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHKZJGKVPKAJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CN=CC2=CC=C1)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657419
Record name Isoquinolin-5-ylboronic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-46-6
Record name Boronic acid, B-5-isoquinolinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256345-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinolin-5-ylboronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Synthetic Methodologies of Isoquinolin 5 Ylboronic Acid Hydrochloride

Established Synthetic Routes for Isoquinolin-5-ylboronic Acid Hydrochloride Precursors

The most critical precursors for synthesizing isoquinolin-5-ylboronic acid are 5-halo-substituted isoquinolines, with 5-bromoisoquinoline (B27571) being a common choice. The synthesis of these precursors is a foundational step.

Direct electrophilic bromination of isoquinoline (B145761) often leads to mixtures of isomers that are difficult to separate. orgsyn.org However, optimized procedures have been developed to achieve regioselective bromination at the C5 position. One effective method involves the reaction of isoquinoline with a brominating agent like N-Bromosuccinimide (NBS) in a strong acid, such as concentrated sulfuric acid, at low temperatures. orgsyn.orggoogle.com Careful control of the temperature is crucial to suppress the formation of the 8-bromoisoquinoline (B29762) isomer. orgsyn.org This method allows for the production of 5-bromoisoquinoline in good yield and high purity, making it a viable starting material for subsequent borylation steps. orgsyn.orggoogle.com Alternative indirect methods include multi-step sequences starting from the more easily achieved nitration of isoquinoline, followed by reduction to 5-aminoisoquinoline, and a subsequent Sandmeyer reaction to install the bromine. google.com

Palladium-Catalyzed Cross-Coupling Approaches to Isoquinolin-5-ylboronic Acid and Derivatives

Palladium-catalyzed reactions are central to both the synthesis and application of isoquinolin-5-ylboronic acid. These methods offer high efficiency and functional group tolerance.

The Suzuki-Miyaura reaction is arguably the most significant application of isoquinolin-5-ylboronic acid, used for forming new C-C bonds. libretexts.orgyoutube.com However, a related palladium-catalyzed reaction, the Miyaura borylation, is a primary method for its synthesis. wikipedia.orgorganic-chemistry.org

In the Miyaura borylation , a 5-haloisoquinoline (e.g., 5-bromoisoquinoline) is coupled with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction directly installs a boronic ester at the 5-position, which can then be hydrolyzed to the desired boronic acid. This method is valued for its mild conditions and tolerance of various functional groups. organic-chemistry.org

Once synthesized, isoquinolin-5-ylboronic acid (or its corresponding ester) serves as the nucleophilic partner in a subsequent Suzuki-Miyaura cross-coupling . It can be reacted with a wide array of aryl or vinyl halides/triflates to generate complex biaryl and vinyl-substituted isoquinolines. libretexts.orgnih.gov These structures are of significant interest in medicinal chemistry. nih.govnih.gov The reaction typically requires a palladium catalyst, a base, and an appropriate solvent system. youtube.com

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids/Esters

ComponentExample Reagents/ConditionsRole
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd-PEPPSI catalystsFacilitates oxidative addition and reductive elimination
Base K₂CO₃, K₃PO₄, Cs₂CO₃, TMSOKActivates the boronic acid/ester for transmetalation
Solvent Dioxane, Toluene, DMF, THF, often with waterSolubilizes reactants and influences catalyst activity
Boron Reagent Arylboronic acid, Arylboronic ester (e.g., pinacol)The organoboron nucleophile
Electrophile Aryl/heteroaryl/vinyl halide (Br, I, Cl) or triflateThe organohalide electrophile

This table presents a generalized summary of conditions often employed in Suzuki-Miyaura cross-coupling reactions involving heteroaromatic systems. libretexts.orgyoutube.comnih.gov

The Sonogashira coupling is another powerful palladium-catalyzed reaction that expands the synthetic utility of the isoquinoline scaffold. wikipedia.orgorganic-chemistry.org This reaction typically forms a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne. libretexts.orgyoutube.com

In this context, a precursor such as 5-bromoisoquinoline can be reacted with various terminal alkynes. The reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base, which often serves as the solvent. wikipedia.orgyoutube.com This strategy produces 5-alkynylisoquinolines, which are valuable synthetic intermediates or final products in their own right. The development of copper-free Sonogashira protocols has also broadened the applicability of this reaction. libretexts.org The ability to introduce an alkyne moiety onto the isoquinoline core highlights the versatility of palladium catalysis in functionalizing this heterocyclic system.

Table 2: Typical Reaction Conditions for Sonogashira Coupling

ComponentExample Reagents/ConditionsRole
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂The primary catalyst for the cross-coupling cycle
Copper(I) Co-catalyst CuIFacilitates the formation of the copper acetylide
Base Triethylamine (NEt₃), Diisopropylamine (DIPA)Acts as a base and often as the solvent
Solvent THF, DMF (if the base is not the solvent)To dissolve reactants
Electrophile Aryl or vinyl halide (I, Br)The coupling partner for the alkyne
Nucleophile Terminal AlkyneThe source of the alkynyl group

This table provides a general overview of the components used in a classic Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.orglibretexts.org

Direct Borylation Methods for Isoquinoline Scaffolds

One of the most established and fundamental methods for synthesizing arylboronic acids involves the use of organometallic intermediates. youtube.com This approach can be applied to the isoquinoline system, typically starting from a 5-haloisoquinoline.

The process begins with a halogen-metal exchange reaction. 5-Bromoisoquinoline is treated with a strong organometallic base, such as n-butyllithium (BuLi) or by forming a Grignard reagent with magnesium metal (Mg⁰), at very low temperatures (e.g., -78 °C) in an ethereal solvent like THF. quimicaorganica.orgresearchgate.netgoogle.com This step generates a highly reactive 5-isoquinolinyllithium or 5-isoquinolinylmagnesium halide intermediate. quimicaorganica.orgclockss.org This nucleophilic species is then "trapped" by adding an electrophilic boron source, typically a trialkyl borate (B1201080) like trimethyl borate (B(OMe)₃) or triisopropyl borate. youtube.com The reaction forms a boronate complex, which upon subsequent aqueous acidic workup (hydrolysis), yields the final isoquinolin-5-ylboronic acid. clockss.orgbris.ac.ukgoogle.com To obtain the hydrochloride salt, the isolated boronic acid is treated with a solution of hydrogen chloride.

Derivatization and Functionalization Strategies of Isoquinolin-5-ylboronic Acid

Once synthesized, this compound serves as a versatile platform for further molecular elaboration. Its primary role is as a key building block in the Suzuki-Miyaura cross-coupling reaction, enabling the synthesis of a vast array of more complex molecules. nih.govnih.gov

The boronic acid moiety can be readily coupled with a diverse range of aryl and heteroaryl halides or triflates, allowing for the construction of biaryl systems where the isoquinoline core is linked to another aromatic or heteroaromatic ring. nih.gov This C-C bond formation is fundamental in drug discovery and materials science. Furthermore, the boronic acid can be converted into other functional groups or used in other types of cross-coupling reactions, such as silver-catalyzed functionalization of quinones, demonstrating its broad utility. nih.govbohrium.com The stability of boronic acids can sometimes be an issue, but they can be converted to more stable derivatives like trifluoroborates or boronic esters (e.g., using pinacol (B44631) or diethanolamine) which are also effective coupling partners. nih.govyoutube.com

MIDA Boronate Synthesis

The use of N-methyliminodiacetic acid (MIDA) as a protecting group for boronic acids represents a significant advancement in synthetic chemistry. MIDA boronates are air- and moisture-stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography. This stability allows for the stepwise and controlled synthesis of complex molecules.

A key development in this area is the availability of kits that simplify the synthesis of MIDA boronates. For instance, the synthesis of isoquinolin-5-ylboronic acid MIDA ester has been reported with a 61% yield using a MIDA boronate maker kit. amazonaws.com The reaction involves the direct condensation of isoquinolin-5-ylboronic acid with MIDA anhydride (B1165640).

Table 1: Synthesis of Isoquinolin-5-ylboronic Acid MIDA Ester

Starting MaterialReagentProductYield (%)Analytical Data
Isoquinolin-5-ylboronic acidMIDA anhydrideIsoquinolin-5-ylboronic acid MIDA ester61¹H NMR (500 MHz, DMSO-d6) δ 2.51 (s, 3H), 4.23 (d, J = 17.3 Hz, 2H), 4.43 (d, J = 17.4 Hz, 2H), 7.53 (t, J = 7.8 Hz, 1H), 7.80 (d, J = 7.5 Hz, 1H), 8.01 (d, J = 6.0 Hz, 1H), 8.16 (d, J = 8.0 Hz, 1H), 8.45 (s, 1H), 9.27 (s, 1H). amazonaws.com

The general procedure for the synthesis of MIDA boronates from boronic acids using MIDA anhydride involves heating the two reactants in a suitable solvent like dioxane. orgsyn.orgnih.gov The MIDA anhydride itself can be prepared from methyliminodiacetic acid and acetic anhydride. orgsyn.orgnih.gov This straightforward and operationally simple protocol has made MIDA boronates highly accessible for use in iterative cross-coupling strategies. orgsyn.orgsigmaaldrich.com

Transformations to Other Functional Groups

While specific examples of functional group transformations on this compound or its MIDA ester are not extensively documented in the reviewed literature, the inherent reactivity of the isoquinoline ring and the boronic acid moiety allows for a variety of potential transformations.

The isoquinoline nucleus can undergo electrophilic and nucleophilic substitution reactions. pharmaguideline.comslideshare.net For instance, oxidation of the isoquinoline ring is generally difficult but can lead to degradation products under vigorous conditions. pharmaguideline.com Reduction, on the other hand, can yield various reduced isoquinoline products depending on the reducing agent used. pharmaguideline.com

The boronic acid group is a versatile functional group that can participate in numerous reactions. The most prominent of these is the Suzuki-Miyaura cross-coupling reaction, where the boronic acid is coupled with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond. libretexts.orgnih.gov This reaction is fundamental to the construction of biaryl and other conjugated systems.

Furthermore, boronic acids can be converted to other functional groups. For example, oxidation of boronic acids can lead to the corresponding phenols. The conditions for these transformations would need to be carefully selected to be compatible with the isoquinoline ring system. The stability of the MIDA boronate ester under a variety of reaction conditions makes it an ideal intermediate for introducing the boronic acid functionality at a later stage in a synthetic sequence, after other transformations have been carried out. sigmaaldrich.com

Optimization of Synthetic Pathways and Process Intensification

The optimization of synthetic pathways for this compound is crucial for improving yield, purity, and cost-effectiveness, particularly for large-scale production. Process intensification focuses on developing more efficient and sustainable manufacturing processes.

One of the key strategies for synthesizing aryl boronic esters is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). researchgate.net The optimization of this reaction has been the subject of considerable research. Factors such as the choice of palladium catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency. For instance, the use of specific ligands can improve catalyst performance and allow for lower catalyst loadings.

Another important synthetic route is the iridium-catalyzed C-H borylation of arenes and heteroarenes. iyte.edu.trnih.govrsc.org This method allows for the direct conversion of a C-H bond to a C-B bond, avoiding the need for a pre-functionalized starting material like an aryl halide. High-throughput screening has been employed to optimize these reactions, assessing variables such as the iridium precatalyst, ligand, boron reagent, and reaction temperature. nih.govresearchgate.net For quinoline (B57606) derivatives, the regioselectivity of iridium-catalyzed borylation is influenced by both steric and electronic factors of the substituents on the quinoline ring. nih.govrsc.org

Reactivity and Reaction Mechanisms Involving Isoquinolin 5 Ylboronic Acid Hydrochloride

Mechanistic Investigations of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, are among the most powerful and versatile methods for the construction of C-C bonds. nih.gov These reactions typically involve the coupling of an organoboron compound, such as a boronic acid, with an organohalide or triflate. nih.gov While specific mechanistic studies focusing exclusively on isoquinolin-5-ylboronic acid hydrochloride are not extensively detailed in the surveyed literature, its behavior can be inferred from the well-established mechanism for heteroaryl boronic acids. nih.govnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the organohalide (R¹-X) to form a palladium(II) intermediate. The reactivity of the halide is a critical factor, and the choice of palladium catalyst and ligands can be crucial, especially for less reactive halides like chlorides. rsc.org

Transmetalation: The organic group from the organoboron reagent (R²-B(OH)₂) is transferred to the palladium(II) center, displacing the halide. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species. For this compound, the base would neutralize the HCl salt and facilitate the formation of the active boronate. The transfer of the isoquinolin-5-yl group from the boron atom to the palladium center occurs, forming a new palladium(II) complex bearing both organic partners.

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium(II) center couple and are eliminated from the metal, forming the final cross-coupled product (R¹-R²) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

For heteroaryl boronic acids like isoquinolin-5-ylboronic acid, specific challenges can arise. The Lewis basic nitrogen atom of the isoquinoline (B145761) ring can potentially coordinate to the palladium catalyst, leading to catalyst deactivation. nih.gov Furthermore, heteroaryl boronic acids can be susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source. nih.gov Strategies to overcome these issues include the use of sterically hindered and electron-rich phosphine (B1218219) ligands, specific base and solvent systems, or the conversion of the boronic acid to a more robust boronate ester or trifluoroborate salt. nih.govnih.gov Anhydrous conditions and the addition of agents like trimethyl borate (B1201080) have also been shown to improve reaction rates and yields for challenging heteroaryl couplings. nih.gov

Table 1: General Parameters for Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids This table is based on general findings for heteroaryl boronic acids, as specific data for this compound was not available in the search results.

ParameterCommon Reagents/ConditionsRole/ConsiderationReference
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) species. nih.gov
LigandSPhos, XPhos, RuPhos, P(t-Bu)₃Stabilizes the catalyst, influences reactivity and selectivity. Bulky, electron-rich ligands are often preferred for heteroaryl couplings. nih.gov
BaseK₃PO₄, K₂CO₃, Cs₂CO₃, TMSOKActivates the boronic acid to a boronate; neutralizes the HCl salt. nih.govnih.gov
SolventToluene, Dioxane, n-Butanol, often with waterSolubilizes reactants and influences reaction kinetics. nih.gov
Coupling PartnerAryl/Heteroaryl Bromides, Iodides, Chlorides, TriflatesThe electrophilic component in the reaction. rsc.org

Role in Multicomponent Reactions: Petasis Chemistry

The Petasis borono-Mannich reaction is a powerful multicomponent reaction (MCR) that involves an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid to produce substituted amines, including valuable α-amino acids. organic-chemistry.orgnih.gov This reaction is prized for its operational simplicity, broad substrate scope, and the high degree of molecular complexity it can generate in a single step. organic-chemistry.orgnih.gov

The mechanism of the Petasis reaction is believed to begin with the condensation of the amine and the carbonyl component to form an iminium ion intermediate. organic-chemistry.org The boronic acid then reacts with the hydroxyl group of the intermediate adduct or with the carbonyl oxygen, forming a tetracoordinate "ate" complex. organic-chemistry.orgucm.es This activation facilitates the intramolecular transfer of the organic group from the boron to the electrophilic iminium carbon. organic-chemistry.org This key C-C bond-forming step is generally irreversible, which drives the reaction to completion. organic-chemistry.org

While specific examples employing this compound as the boronic acid component are not reported in the provided search results, its participation is highly plausible based on the known scope of the reaction, which accommodates a wide variety of aryl- and heteroarylboronic acids. organic-chemistry.orgorganic-chemistry.org In such a reaction, isoquinolin-5-ylboronic acid would serve as the source of the isoquinolin-5-yl nucleophile.

Conversely, research has shown that isoquinoline itself can act as the amine component in a Petasis-type reaction. organic-chemistry.orgnih.gov In these cases, the isoquinoline must first be activated, for example with diethyl pyrocarbonate (DEPC), to form a reactive N-acyliminium ion, which can then be attacked by the nucleophile derived from the boronic acid. organic-chemistry.orgnih.gov

Therefore, this compound could potentially be utilized in two distinct ways within the framework of Petasis chemistry:

As the Boronic Acid Component: Reacting with an amine and a carbonyl (e.g., glyoxylic acid) to synthesize novel amino acids containing the isoquinoline-5-yl side chain.

As a Precursor to the Amine Component: Although less direct, the isoquinoline moiety could theoretically be modified to act as the amine, though this is not its primary role as a boronic acid derivative.

Table 2: Components of a Hypothetical Petasis Reaction Involving Isoquinolin-5-ylboronic Acid This table illustrates the potential role of the title compound based on the general principles of the Petasis reaction.

ComponentExampleFunction in the ReactionReference
Boronic AcidThis compoundProvides the nucleophilic isoquinolin-5-yl group. organic-chemistry.org
AmineMorpholine, Benzylamine, l-ProlineForms the iminium ion intermediate. acs.org
CarbonylGlyoxylic acid, Salicylaldehyde, FormaldehydeThe electrophilic partner that condenses with the amine. nih.govacs.org
Productα-(Isoquinolin-5-yl) amino acid or derivativeA highly functionalized amine incorporating all three components. organic-chemistry.org

C-H Functionalization Modalities

C-H functionalization represents a highly atom- and step-economical strategy in organic synthesis, aiming to form C-C or C-heteroatom bonds directly from ubiquitous C-H bonds. researchgate.net Boronic acids, including isoquinolin-5-ylboronic acid, can participate in these transformations primarily as coupling partners, delivering an aryl group to a substrate's activated C-H bond.

One well-documented modality is the direct arylation of quinones with boronic acids, as mentioned previously (see Section 3.3). This reaction proceeds via a radical mechanism and represents a direct functionalization of a quinone C-H bond with the aryl group from a boronic acid. bohrium.comnih.gov This method is notable for its mild conditions, proceeding at room temperature in the presence of air, and its use of inexpensive reagents. bohrium.comorganic-chemistry.org A variety of arylboronic acids with diverse electronic properties are tolerated, suggesting that isoquinolin-5-ylboronic acid would be a suitable substrate for introducing an isoquinoline moiety onto a quinone core. organic-chemistry.org

Another approach involves the transition-metal-catalyzed C-H activation of a substrate, followed by coupling with a boronic acid. While this typically involves activating the C-H bond of one arene and using the boronic acid as the coupling partner, the isoquinoline nucleus itself is a substrate for various C-H functionalization reactions. This highlights the synthetic versatility of the entire molecule, where the boronic acid handle can be used for one set of transformations (e.g., Suzuki coupling) while the C-H bonds on the isoquinoline ring could potentially be targeted in subsequent, orthogonal reactions.

While the general utility of boronic acids in C-H functionalization is well-established, specific applications and mechanistic investigations involving this compound are not available in the reviewed literature.

Applications in Organic Synthesis

Isoquinolin-5-ylboronic Acid Hydrochloride as a Versatile Building Block in Complex Molecule Synthesis

The utility of this compound as a foundational component in the synthesis of complex molecular architectures is well-established. processpointchem.com Its role is particularly prominent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for creating carbon-carbon bonds between organoboronic acids and organic halides or triflates. In this context, the isoquinoline (B145761) moiety acts as a rigid scaffold, while the boronic acid group provides a reactive site for coupling with various partners.

This versatility allows for the strategic incorporation of the isoquinoline unit into larger, more intricate structures. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many boronic acids. Researchers in pharmaceutical development and materials science frequently utilize this building block to construct novel compounds with specific desired properties. processpointchem.com

The general mechanism of the Suzuki coupling involves a catalytic cycle with a palladium complex. The key steps include the oxidative addition of an organic halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid (in the presence of a base), and finally, reductive elimination to yield the coupled product and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields for specific substrates. mdpi.com

Table 1: Key Features of Suzuki-Miyaura Coupling with this compound

Feature Description Reference
Reaction Type Palladium-catalyzed cross-coupling
Key Reactants This compound, Organic Halide/Triflate
Catalyst Typically a Palladium(0) complex (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) mdpi.com
Base Required for activation of the boronic acid (e.g., K₂CO₃, Cs₂CO₃) mdpi.com
Outcome Formation of a C-C bond, linking the isoquinoline at the 5-position processpointchem.com

| Applications | Pharmaceuticals, Agrochemicals, Advanced Materials | processpointchem.com |

Construction of Substituted Isoquinoline Derivatives

This compound is instrumental in the synthesis of a diverse array of substituted isoquinoline derivatives. The boronic acid at the C-5 position serves as a handle for introducing a wide variety of substituents onto the isoquinoline core through Suzuki-Miyaura coupling. This methodology provides a direct and efficient route to novel compounds that would be difficult to access through classical isoquinoline synthesis methods like the Bischler-Napieralski or Pictet-Spengler reactions. harvard.edumdpi.com

By coupling this compound with different aryl or heteroaryl halides, chemists can systematically modify the structure and explore its impact on biological activity or material properties. For instance, coupling with substituted phenyl halides can introduce electronically diverse groups, while coupling with other heterocyclic halides can create complex, multi-ring systems. mdpi.com

Table 2: Examples of Substrates for Coupling with this compound

Substrate Class Example Coupling Partner Potential Product Structure
Aryl Halides 4-Bromotoluene 5-(p-tolyl)isoquinoline
Heteroaryl Halides 2-Chloropyridine 5-(Pyridin-2-yl)isoquinoline
Vinyl Halides (E)-1-Bromo-2-phenylethene 5-((E)-2-Phenylvinyl)isoquinoline

| Aryl Triflates | Phenyl trifluoromethanesulfonate | 5-Phenylisoquinoline |

The synthesis of these derivatives is crucial in medicinal chemistry, as the isoquinoline scaffold is a core component of many biologically active natural products and synthetic drugs. researchgate.netthieme-connect.de The ability to rapidly generate a library of analogues by varying the coupling partner is a significant advantage in drug discovery programs. researchgate.net

Synthesis of Polycyclic and Fused Heterocyclic Systems

Beyond simple substitution, this compound is a key starting material for constructing more complex polycyclic and fused heterocyclic systems. These elaborate structures are of significant interest in medicinal chemistry and materials science. nih.gov The strategic placement of the boronic acid allows it to participate in reactions that form new rings fused onto the parent isoquinoline or link it to other cyclic systems.

One approach involves an intramolecular Suzuki coupling reaction. If the isoquinoline scaffold is first functionalized with a halide at an appropriate position (e.g., the N-2 position via an alkyl chain), the boronic acid at C-5 can react intramolecularly to form a new fused ring.

Alternatively, the boronic acid can be used in a double Suzuki coupling reaction with a dihalide partner to build bridged or macrocyclic structures. This approach enables the synthesis of complex, three-dimensional molecules incorporating the isoquinoline unit. The development of synthetic routes to polycyclic aromatic hydrocarbons and fused heterocycles is an active area of research, with applications ranging from organic electronics to novel therapeutics. nih.govresearchgate.net

Development of Novel Synthetic Methodologies

The use of this compound has also spurred the development of new synthetic methods. Research in this area focuses on improving the efficiency, scope, and environmental friendliness of the coupling reactions in which it participates. drugdiscoverytrends.com Innovations include the development of more active and stable catalysts, the use of milder reaction conditions, and the expansion of the reaction to include previously unreactive coupling partners.

For example, significant effort has been directed towards developing catalysts that are effective for coupling with less reactive but more affordable aryl chlorides. The use of bulky, electron-rich phosphine (B1218219) ligands, such as tricyclohexylphosphine (PCy₃), has been shown to improve the catalytic activity of palladium in these transformations. Furthermore, methodologies utilizing nickel-based catalysts are being explored as a lower-cost alternative to palladium for certain Suzuki-type couplings.

Another area of development is the use of more environmentally benign solvent systems, such as water or polyethylene glycol (PEG), which can facilitate catalyst recycling and simplify product purification. mdpi.com The development of a simple technique called decarboxylative borylation, which transforms abundant carboxylic acids into boronic acids using cheap nickel catalysts, represents a significant advancement in making these key building blocks more accessible. drugdiscoverytrends.com These methodological advancements enhance the utility of reagents like this compound, making the synthesis of complex molecules more practical and sustainable. drugdiscoverytrends.comuwindsor.ca

Applications in Medicinal Chemistry and Drug Discovery

Isoquinolin-5-ylboronic Acid Hydrochloride in Anticancer Agent Development

The fight against cancer has been significantly bolstered by the development of targeted therapies that interfere with specific proteins crucial for tumor growth and survival. This compound serves as a foundational component for synthesizing inhibitors of several key cancer-related protein targets.

WDR5 Inhibitors: The WD repeat domain 5 (WDR5) protein is a critical component of complexes that regulate gene expression and is overexpressed in many cancers, making it an attractive therapeutic target. Current time information in Houston County, US.nih.gov Researchers have developed potent WDR5 inhibitors using a dihydroisoquinolinone core, a structure readily synthesized from isoquinoline (B145761) precursors. Current time information in Houston County, US.nih.gov These inhibitors bind to a specific pocket on WDR5, known as the WIN site, displacing it from chromatin and disrupting the gene expression programs that drive cancer cell proliferation, particularly in malignancies dependent on the MYC oncoprotein. nih.govresearchgate.net

BET Bromodomain Inhibitors: The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, and BRD4) are epigenetic "readers" that recognize acetylated lysine (B10760008) on histone tails, playing a pivotal role in transcriptional activation. nih.gov The inhibition of BET bromodomains is a promising strategy for cancer treatment. nih.gov The isoquinoline scaffold is a key feature in the design of BET inhibitors; for instance, bivalent inhibitors incorporating a methylisoquinolinone structure have shown increased potency and selectivity for the testis-specific bromodomain, BRDT, over the more ubiquitously expressed BRD4. nih.gov This highlights the utility of the isoquinoline framework in creating next-generation, selective epigenetic modulators.

CDC42 Inhibitors: Cell division control protein 42 (CDC42) is a GTPase that is overexpressed in multiple cancers and is involved in processes essential for tumor progression, such as cell migration and angiogenesis. nih.gov The isoquinoline moiety has been successfully incorporated into novel inhibitors designed to block the interaction between CDC42 and its downstream effectors. nih.govacs.org One such compound, 4-(Isoquinolin-5-yl)-6-(piperidin-4-yl)-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazin-2-amine, demonstrates how the isoquinoline structure serves as a key recognition element in this class of anticancer agents. acs.org

The practical outcome of inhibiting protein targets like WDR5 is the suppression of cancer cell growth. Derivatives synthesized using the isoquinoline framework have demonstrated significant antiproliferative activity across a range of cancer cell lines. For example, a dual-acting agent, (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile (A131), showed potent activity against a panel of 30 different cancer cell lines. google.com Similarly, WDR5 inhibitors with a dihydroisoquinolinone core show selective, concentration-dependent growth inhibition in MLL-fusion leukemia cell lines such as MV4:11 and Molm13. nih.gov

Antiproliferative Activity of Isoquinoline Derivatives
CompoundTargetCancer Cell Line(s)Activity (GI₅₀/IC₅₀)Reference
A131Mitosis & AutophagyPanel of 30 cancer cell linesAvg. GI₅₀ 1.5 μM google.com
WDR5 WIN site inhibitorsWDR5MV4:11, Molm13 (MLL-fusion leukemia)Selective growth inhibition nih.gov
Quinoline-5,8-dionesNot specifiedP388 leukemiaComparable to cisplatin researchgate.net
(Z/E)-4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-dionesDNA GyraseBacterial StrainsIC₅₀ 0.25 - 0.65 μM nih.gov

Antimicrobial and Antiviral Applications

Beyond cancer, the isoquinoline scaffold is a fertile ground for the development of agents to combat infectious diseases. Its derivatives have shown promise against both bacteria and viruses. nih.gov

The rise of multidrug-resistant bacteria necessitates the discovery of new antibacterial agents with novel scaffolds. Alkynyl isoquinolines, synthesized via Sonogashira coupling, have demonstrated strong bactericidal activity against a variety of Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds have been shown to reduce MRSA load within macrophages, an environment where many antibiotics fail. nih.gov Further studies on isoquinoline-based compounds have identified DNA gyrase as a potential target, with some derivatives showing excellent inhibitory activity. nih.gov

The global challenge posed by viruses like SARS-CoV-2 has spurred intensive research into new antiviral therapies. nih.gov Isoquinoline-related alkaloids and their synthetic derivatives have been investigated for their potential to inhibit viral replication. nih.gov For instance, novel tetrahydroisoquinoline-based compounds have been shown to effectively suppress the replication of authentic SARS-CoV-2 in Vero E6 cells. strath.ac.uk One such compound demonstrated an EC₅₀ of 3.15 μM, a potency comparable to that of chloroquine, and acted by inhibiting the post-entry viral replication stage. strath.ac.uk This highlights the potential of the isoquinoline scaffold in developing new treatments for viral infections. nih.govnih.gov

Modulators of Receptor Activity (e.g., ALK1/2, Opioid Receptors)

ALK1/2 Modulators: Activin receptor-like kinases 1 and 2 (ALK1 and ALK2) are serine/threonine kinases involved in the bone morphogenetic protein (BMP) signaling pathway, which plays a role in various diseases, including cancer and rare genetic disorders. nih.govnih.govnih.gov Quinolin-5-ylboronic acid has been used as a reactant in the synthesis of novel ALK2 inhibitors. nih.gov Specifically, it was used in a Suzuki coupling reaction to create 6-(quinolin-5-yl)quinazolin-4(3H)-one, a key intermediate in a series of potent ALK2 inhibitors. nih.gov Further optimization of this series led to the discovery of an isoquinolinone-based compound with a potent 10 nM activity against ALK2, demonstrating the value of this scaffold in designing highly selective kinase inhibitors. acs.org

Opioid Receptor Modulators: Opioid receptors, particularly the μ-opioid receptor (MOR), are the primary targets for the most effective pain medications. mdpi.comnih.gov However, these drugs come with severe side effects. The development of biased agonists or allosteric modulators, which can fine-tune receptor activity, is a key goal in modern pharmacology. mdpi.com The isoquinoline scaffold has been identified as a core structure in the discovery of new, selective κ-opioid receptor (KOR) agonists. mdpi.com These isoquinoline-based compounds showed a preferential activation of the G-protein signaling pathway with minimal recruitment of β-arrestin, a profile that could potentially lead to analgesics with fewer side effects like dysphoria or aversion. mdpi.com

Pharmacophore Development and Optimization in Bioactive Molecules

The development of a pharmacophore model is a critical step in modern drug design, providing a three-dimensional abstract representation of the essential molecular features required for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. The isoquinolin-5-ylboronic acid moiety offers several key features that can be instrumental in pharmacophore development and optimization.

The isoquinoline ring system itself is a significant contributor to pharmacophoric models. rsc.org As a bicyclic aromatic structure, it can participate in crucial π-π stacking and hydrophobic interactions within a receptor's binding pocket. researchoutreach.org The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, a feature often critical for anchoring a ligand to its target protein. semanticscholar.org

The introduction of a boronic acid group at the 5-position adds further dimensions to the pharmacophore. The boronic acid functional group, -B(OH)₂, is a unique chemical entity in medicinal chemistry. It is an electron-deficient species, and the boron atom can act as a Lewis acid. nih.gov This allows it to form reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of a serine or threonine in the active site of an enzyme. nih.gov This covalent interaction can significantly enhance the potency of an inhibitor. Furthermore, the two hydroxyl groups on the boron atom can act as both hydrogen bond donors and acceptors, providing additional points of interaction that can be crucial for high-affinity binding. nih.gov

In the context of pharmacophore modeling, the isoquinolin-5-ylboronic acid scaffold can be used in both ligand-based and structure-based approaches. fiveable.me In ligand-based modeling, where a set of known active molecules is analyzed to identify common features, the distinct properties of the isoquinoline ring and the boronic acid group can help to define a robust pharmacophore hypothesis. nih.gov For structure-based design, where the three-dimensional structure of the target protein is known, the isoquinolin-5-ylboronic acid moiety can be docked into the active site to explore potential binding modes and guide the design of more potent and selective inhibitors. nih.govmdpi.com The defined spatial arrangement of the aromatic ring, the hydrogen bond accepting nitrogen, and the versatile boronic acid group provides a rich set of features for optimizing ligand-target interactions.

Impact on Selectivity and Pharmacokinetic Profiles through Boronic Acid Introduction

The incorporation of a boronic acid group into a molecule can have a profound impact on its selectivity and pharmacokinetic properties. nih.gov Selectivity is a critical parameter in drug design, as off-target effects can lead to undesirable side effects. The unique ability of boronic acids to form reversible covalent bonds with specific amino acid residues can be exploited to achieve high selectivity for a particular target. For instance, if the target enzyme has a serine residue in its active site that is not present in related enzymes, a boronic acid-containing inhibitor can be designed to specifically interact with that serine, leading to enhanced selectivity. The isoquinoline scaffold can also contribute to selectivity, as modifications at various positions on the ring system have been shown to modulate the activity and selectivity of isoquinoline-based drugs. semanticscholar.orgnih.gov The combination of the isoquinoline core and the boronic acid group in this compound therefore offers multiple avenues for fine-tuning selectivity.

The pharmacokinetic profile of a drug, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a key determinant of its clinical success. The introduction of a boronic acid can influence these properties in several ways. Boronic acids are generally more polar than their corresponding carboxylic acid or ester analogues, which can affect their solubility and membrane permeability. While high polarity can sometimes hinder oral absorption, it can also lead to favorable distribution profiles, such as increased liver targeting. acs.org

Furthermore, the metabolic stability of a drug is a crucial aspect of its pharmacokinetic profile. Peptide-based drugs, for example, are often susceptible to rapid degradation by proteases. The replacement of a peptide bond with a more stable linkage, or the introduction of non-natural moieties like boronic acids, can enhance metabolic stability and prolong the drug's half-life in the body. nih.gov The isoquinoline ring is also a relatively stable heterocyclic system, and its metabolism can be modulated by the introduction of various substituents.

In a recent study, the introduction of a boric acid group to a compound resulted in a 4-fold increase in potency. acs.org Another study highlighted that the introduction of a boronic acid group to bioactive molecules can modify selectivity and physicochemical characteristics, leading to an improvement in existing activities. nih.gov

The table below summarizes the potential impact of the isoquinolin-5-ylboronic acid moiety on key drug properties.

FeatureContribution from Isoquinoline RingContribution from Boronic Acid GroupPotential Impact on Drug Properties
Pharmacophore Features Aromatic interactions (π-π stacking), Hydrophobic interactions, Hydrogen bond acceptor (nitrogen atom)Lewis acid (boron), Hydrogen bond donor/acceptor (hydroxyl groups), Reversible covalent bond formationEnhanced binding affinity and specificity
Selectivity Modulated by substitution patterns on the ringSpecific interactions with active site residues (e.g., serine)Improved target selectivity and reduced off-target effects
Pharmacokinetics Generally stable heterocyclic core, can be modified to alter metabolismIncreased polarity, potential for altered solubility and permeability, can enhance metabolic stabilityModified ADME profile, potential for improved half-life and tissue distribution

Structure Activity Relationship Sar Studies

Systematic Elucidation of Structural Features Governing Biological Activity

For instance, in the context of antitubercular agents, a series of 5,8-disubstituted tetrahydroisoquinolines demonstrated that higher lipophilicity generally correlates with improved potency against M. tb in culture. nih.gov Similarly, for pyrimido-isoquinolin-quinones designed as antibacterial agents against Methicillin-Resistant Staphylococcus aureus (MRSA), SAR analysis indicated that short, bulky, electron-rich groups with hydrogen bond acceptor capabilities on the benzene (B151609) ring were favorable for antibacterial activity. mdpi.com

In the development of antiviral compounds, particularly against HIV, the presence of a quaternary nitrogen atom and a methylenedioxy group at the C-2 and C-3 positions of protoberberine and benzophenanthridine alkaloids, which are related to the isoquinoline (B145761) family, was found to be important for enhancing antiviral, antibacterial, and antifungal activity. researchgate.net The isoquinoline framework itself is a key component in numerous bioactive natural alkaloids, including morphine and berberine, underscoring the intrinsic ability of this core structure to interact with biological targets. nih.govamerigoscientific.comwikipedia.org The versatility of the isoquinoline ring allows it to serve as a template in drug design, with its derivatives showing a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects. nih.govacs.org

The following table summarizes key structural features and their impact on the biological activity of various isoquinoline derivatives.

Derivative ClassKey Structural FeatureImpact on Biological ActivityTarget/Application
TetrahydroisoquinolinesHigh lipophilicityImproved potencyAntitubercular (M. tb) nih.gov
Pyrimido-isoquinolin-quinonesShort, bulky, electron-rich groups on benzene ringFavorable for activityAntibacterial (MRSA) mdpi.com
Protoberberine AlkaloidsQuaternary nitrogen, C-2/C-3 methylenedioxy groupIncreased activityAntiviral, Antibacterial, Antifungal researchgate.net
3-Arylisoquinolinonesmeta-Substitution on the aryl ringDramatically enhanced antiproliferative activityAnticancer (Microtubule binding) researchgate.net

Positional and Substituent Effects on Isoquinoline Ring System

The specific placement and nature of substituents on the isoquinoline ring system are crucial factors that dictate the potency and selectivity of a compound. Even minor changes in substituent position can lead to significant differences in biological outcomes.

Studies on tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis revealed that the 5-position could tolerate large substituents, such as a benzyl (B1604629) group, while an N-methylpiperazine group was the preferred substituent at the 8-position. nih.gov In a different context, the development of protein kinase inhibitors showed that selectivity for individual kinases could be achieved primarily through interactions with chemical substituents at ring positions 5 and 8. pnas.org This highlights the importance of these positions for fine-tuning target specificity.

A striking example of positional effects comes from the study of 3-arylisoquinolinones as antiproliferative agents. It was discovered that placing methoxy (B1213986) (–OMe) or fluoro (–F) substituents at the meta-position of the C3-aryl ring resulted in a dramatic enhancement of activity against various cancer cell lines. researchgate.net In contrast, the corresponding para-substituted compounds were significantly less active, often with IC₅₀ values above 50 μM compared to the nanomolar or low micromolar activity of the meta isomers. researchgate.net

Furthermore, a fragment-based design approach for creating kinase inhibitors demonstrated the power of combining substitutions at different positions. By merging a 5-substituted isoquinoline derivative with a 7-substituted one, researchers developed a highly potent inhibitor effective at sub-nanomolar concentrations. researchoutreach.org This 5,7-disubstituted isoquinoline proved effective in animal models of rheumatoid arthritis. researchoutreach.org

The data below illustrates the profound effect of substituent position on the antiproliferative activity of 3-Arylisoquinolinones.

CompoundAryl Ring SubstituentPositionAntiproliferative Activity (IC₅₀)
2 3-OCH₃metaPotent (low µM) researchgate.net
3 4-OCH₃paraLess active (>50 µM) researchgate.net
4 3-FmetaPotent (low µM) researchgate.net
5 4-FparaLess active (>50 µM) researchgate.net

Influence of Linker Groups on Bioactivity

In the development of tetrahydroisoquinoline-based antitubercular agents, the chemical nature of the linker connecting the core to a terminal aromatic ring was found to be critical. nih.gov Linkers such as a methylene (B1212753) (–CH₂–) or an amide (–CONH–) were more effective than carbonyl (–CO–) or keto-methylene (–COCH₂–) linkers. nih.gov This suggests that the precise positioning of the terminal aromatic ring, as dictated by the linker, is important for optimal binding to the biological target, believed to be the ATP synthase. nih.gov

Similarly, in the design of HIV-1 integrase inhibitors based on the quinoline (B57606) scaffold (a structural isomer of isoquinoline), various functionalized spacers like amide, hydrazide, and urea (B33335) were explored. nih.gov The results indicated that amide derivatives were the most promising, highlighting the linker's role in establishing key interactions within the enzyme's active site. nih.gov Conversely, attempts to modify dopamine (B1211576) D3 receptor ligands by introducing a rigid o-xylenyl linker to a tetrahydroisoquinoline pharmacophore generally led to a reduction in D3 receptor affinity. researchgate.net

These findings underscore that the linker is not merely a spacer but an active contributor to the pharmacodynamic profile of a molecule, affecting its conformation, flexibility, and ability to engage with its biological target.

The table below shows the effect of different linker groups on the activity of tetrahydroisoquinoline-based compounds against M. tb.

Linker Group (Y)EfficacyImplication
–CO–Less effective nih.govSuboptimal positioning of terminal ring nih.gov
–COCH₂–Less effective nih.govSuboptimal positioning of terminal ring nih.gov
–CH₂–More effective nih.govFavorable positioning for target binding nih.gov
–CONH–More effective nih.govFavorable positioning for target binding nih.gov

Stereochemical Considerations in SAR

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a decisive role in biological activity. Since biological targets like enzymes and receptors are chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule.

In the study of angular-substituted nih.govresearchgate.netthiazino[3,4-a]isoquinolines, which are bioisosteres of potent DPP-IV inhibitors, the presence of two stereocenters (at C-1 and C-11b) means that the substituents can be oriented in either a cis or trans relationship to the heterocyclic ring. mdpi.com Computational and synthetic studies revealed that the trans-diastereomer was thermodynamically more stable. mdpi.com The stereoselective synthesis yielded the trans-diastereomer, which demonstrated promising DPP-IV inhibitory activity in the sub-micromolar range. mdpi.comresearchgate.net This indicates that a specific spatial arrangement of the substituents is preferred for effective interaction with the enzyme's active site. mdpi.com

Selectivity and Potency Profiling

A primary goal of SAR studies is to optimize a lead compound's potency (the concentration required to produce an effect) and its selectivity (the ability to act on a specific target while avoiding others). High selectivity is crucial for minimizing off-target effects.

In the development of kinase inhibitors, the isoquinoline scaffold has proven to be a valuable template for achieving both high potency and selectivity. By modifying substituents on the isoquinoline ring, researchers have successfully created compounds that can distinguish between closely related kinases. For example, derivatives of the EGFR inhibitor erlotinib (B232) were modified to incorporate an isoquinoline moiety, leading to compounds with significantly improved selectivity for HER2 over EGFR. nih.gov The representative compound 14f from this series not only showed a 7- to 12-fold enhancement in selectivity compared to lapatinib (B449) but also exhibited potent inhibition of HER2 phosphorylation at the cellular level. nih.gov

Similarly, SAR studies on isoquinoline sulfonamides as protein kinase inhibitors revealed that while the isoquinoline ring itself binds to the ATP-binding site, selectivity is primarily governed by the substituents at positions 5 and 8. pnas.org This allows for the tuning of activity against specific members of the protein kinase family. In another example, a novel series of isoquinoline derivatives were developed as potent and selective antagonists for the CRTH2 receptor, a target for allergic diseases. nih.govnih.gov The lead compound, TASP0376377 , displayed a high binding affinity (IC₅₀ = 19 nM) for CRTH2 and excellent selectivity over the related DP1 prostanoid receptor (IC₅₀ > 1 µM) and COX enzymes (IC₅₀ > 10 µM). nih.govnih.gov

The following table presents the inhibitory activity and selectivity of representative isoquinoline derivatives against kinase targets.

CompoundEGFR IC₅₀ (nM)HER2 IC₅₀ (nM)Selectivity Ratio (EGFR/HER2)Cell Line (SKBR3) IC₅₀ (nM)
Lapatinib--~1-
14a ---103 nih.gov
14f PotentMore potent than Lapatinib~7-12 fold > Lapatinib nih.gov-
11c ---Better than quinoline derivatives nih.gov

Advanced Characterization and Computational Studies

Spectroscopic Techniques in Reaction Monitoring and Product Characterization

Spectroscopic methods are indispensable for the real-time monitoring of reactions involving Isoquinolin-5-ylboronic acid hydrochloride and for the unambiguous characterization of the resulting products. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone technique for elucidating molecular structure. For derivatives of this compound, ¹H NMR and ¹³C NMR spectra offer precise information about the arrangement of hydrogen and carbon atoms. physchemres.org In reaction monitoring, the disappearance of signals corresponding to the starting material and the appearance of new signals for the product can be tracked over time. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between different parts of the molecule, which is vital when characterizing complex products derived from the isoquinoline (B145761) scaffold. ijpsdronline.com

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and its fragments, confirming the identity of synthesized molecules. ijpsdronline.com Techniques like Electrospray Ionization (ESI-MS) are particularly useful for analyzing polar, non-volatile compounds like boronic acids and their derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a product, thus confirming its chemical formula.

Infrared (IR) and UV-Visible Spectroscopy : Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule, such as the B-O-H and N-H stretches, which would be characteristic of this compound. physchemres.org UV-Visible spectroscopy can be employed to monitor reactions involving chromophoric systems like the isoquinoline ring.

The table below summarizes the application of these spectroscopic techniques.

TechniqueApplication in the Study of this compoundTypical Information Obtained
¹H NMR Structural elucidation of derivatives, reaction monitoring.Chemical shift, coupling constants, integration (proton environment and count).
¹³C NMR Confirmation of carbon skeleton.Chemical shift (carbon environment). physchemres.org
2D NMR (COSY, HMBC) Detailed structural analysis of complex products.Connectivity between protons (COSY) and across several bonds (HMBC). ijpsdronline.com
Mass Spectrometry (MS) Molecular weight determination and structural confirmation.Mass-to-charge ratio (m/z) of the molecular ion and fragments. ijpsdronline.com
FTIR Spectroscopy Functional group identification.Presence of key bonds like O-H, N-H, C=N, and B-O. physchemres.org

Chromatographic and Purification Methodologies

Chromatographic techniques are essential for separating this compound from reaction mixtures, analyzing its purity, and quantifying it in various samples.

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary tool for the analysis of boronic acids. waters.com Reversed-phase HPLC (RP-HPLC) is commonly used, often with UV detection, leveraging the chromophore of the isoquinoline ring. researchgate.net A significant challenge in the HPLC analysis of boronic acids is their potential for on-column hydrolysis or interaction with the silica (B1680970) support of the column. americanpharmaceuticalreview.com To overcome this, specialized columns with low silanol (B1196071) activity or methods employing high-pH mobile phases may be used. waters.comamericanpharmaceuticalreview.com HPLC can also be coupled with mass spectrometry (LC-MS) for simultaneous separation and identification. nih.gov An advanced HPLC method involves post-column derivatization, where a reagent like alizarin (B75676) is introduced after the column to form a fluorescent complex with the boronic acid, enabling highly selective and sensitive detection. nih.gov

Gas Chromatography (GC) : Due to their low volatility and thermal instability, boronic acids like this compound are not typically analyzed directly by GC. However, they can be derivatized, for instance by converting the boronic acid to a more volatile boronate ester (e.g., a pinacol (B44631) ester), which can then be analyzed by GC or GC-MS. chromatographyonline.com This approach is particularly useful for detecting and quantifying boronic acid impurities in pharmaceutical substances. chromatographyonline.com

Purification Techniques : For preparative scale, flash column chromatography is a standard method for purifying boronic acid derivatives. To prevent decomposition on standard silica gel, the silica can be pre-treated or impregnated with boric acid to improve recovery. researchgate.net High-speed counter-current chromatography (HSCCC) is another powerful purification technique that avoids solid supports altogether, using liquid-liquid partitioning to separate compounds, which can be ideal for sensitive molecules like boronic acids. nih.gov

The following table outlines common chromatographic methods.

MethodPrincipleApplication for this compoundKey Considerations
RP-HPLC Partitioning between a nonpolar stationary phase and a polar mobile phase.Purity analysis, reaction monitoring, and quantification. waters.comPotential for on-column hydrolysis; may require special columns or mobile phase conditions. americanpharmaceuticalreview.com
LC-MS HPLC separation followed by mass spectrometric detection.High-confidence identification and quantification in complex mixtures. nih.govRequires optimization of ionization source for the specific analyte.
GC-MS Separation of volatile compounds followed by mass spectrometric detection.Analysis of volatile derivatives (e.g., boronate esters). chromatographyonline.comRequires a derivatization step. chromatographyonline.com
Flash Chromatography Separation based on polarity using a solid stationary phase (e.g., silica gel).Preparative purification of reaction products.Risk of compound degradation on silica; can be mitigated by treating the silica. researchgate.net
HSCCC Liquid-liquid partition chromatography without a solid support.Preparative purification of sensitive compounds. nih.govRequires selection of an appropriate two-phase solvent system.

Quantum Chemical Calculations and Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure, reactivity, and reaction mechanisms of molecules, which are often inaccessible through experimental means alone. physchemres.org

DFT can be used to model the reaction pathways of this compound in various chemical transformations, such as Suzuki-Miyaura coupling or additions to olefins. pku.edu.cn By calculating the energies of reactants, transition states, and products, researchers can determine activation energies and reaction thermodynamics. researchgate.net This helps in understanding why a reaction follows a particular pathway or exhibits a certain regioselectivity. nih.gov

Key parameters derived from DFT calculations include:

HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap (ΔE) is an index of chemical stability and reactivity. physchemres.org

Molecular Electrostatic Potential (MEP) : MEP maps visualize the electron density distribution on a molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). ufms.br This is invaluable for predicting how the molecule will interact with other reagents.

Transition State Analysis : DFT allows for the optimization of transition state geometries, which are the highest energy points along a reaction coordinate. Analyzing these structures reveals the key bond-forming and bond-breaking events that define the reaction mechanism. pku.edu.cnresearchgate.net

For instance, DFT studies on related quinoline (B57606) and isoquinoline systems have been used to elucidate complex pyrolysis mechanisms and to understand the influence of substituents on reaction rates and outcomes. researchgate.netufms.br Such computational approaches can be directly applied to predict the behavior of this compound.

In Silico Modeling and Virtual Screening for Drug Discovery

In silico methods use computational models to predict the interaction of small molecules with biological targets, thereby accelerating the drug discovery process by reducing time and cost. nih.govnih.govjapsonline.com this compound, with its unique structural features, is a candidate for such computational exploration.

Virtual Screening : This technique involves computationally screening large libraries of compounds against a biological target, such as an enzyme or receptor, to identify potential "hits" that may bind to it. scilifelab.se this compound could be included in such a library or used as a starting point (a "fragment") for designing a focused library of derivatives. mdpi.com The process typically involves molecular docking, where the 3D structure of the ligand is computationally fitted into the binding site of the target protein. mdpi.com

Pharmacophore Modeling : A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. If a set of active molecules containing the isoquinoline boronic acid scaffold is known, a pharmacophore model can be generated and used to search for other molecules with a similar arrangement of features. mdpi.commdpi.com

QSAR (Quantitative Structure-Activity Relationship) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By building a QSAR model for a set of isoquinoline derivatives, researchers can predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds.

These computational strategies allow for the rational design of new drug candidates based on the this compound scaffold, prioritizing the synthesis of molecules with the highest predicted efficacy and most favorable drug-like properties. frontiersin.org The ultimate goal is to identify novel inhibitors for therapeutic targets, such as protein kinases, where isoquinoline and boronic acid moieties have shown promise. utexas.edu

Future Research Directions and Emerging Applications

Integration with Flow Chemistry and Automated Synthesis

The integration of isoquinolin-5-ylboronic acid hydrochloride into flow chemistry and automated synthesis platforms presents a promising avenue for future research. Automated synthesis, which enables the rapid production of a diverse range of small molecules, heavily relies on the availability of versatile building blocks. nih.gov Boronic acids and their derivatives, such as N-methyliminodiacetic acid (MIDA) boronates, have been successfully employed in automated iterative cross-coupling to construct complex molecular architectures. nih.govchemrxiv.org The isoquinoline (B145761) motif is a key component in numerous pharmaceuticals and bioactive compounds. wikipedia.orgpharmaguideline.comnih.gov Therefore, the use of this compound as a building block in automated synthesis could significantly accelerate the discovery of new drug candidates and functional materials.

Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the ability to handle unstable intermediates. rsc.org The synthesis of heterocyclic compounds, including isoquinolines, has been shown to be amenable to flow processes. thieme-connect.de Research into accelerated click reactions using boronic acids in microdroplets suggests the potential for rapid, catalyst-free synthesis of heterocycles. rsc.org This approach could be adapted for this compound, enabling more efficient and scalable production of its derivatives. Future work in this area would likely focus on developing robust flow protocols for reactions involving this compound, such as Suzuki-Miyaura cross-couplings, to generate libraries of isoquinoline-containing molecules for high-throughput screening.

Exploration in Supramolecular Chemistry

The boronic acid functional group is a versatile tool in supramolecular chemistry due to its ability to form reversible covalent bonds, particularly with diols, and to participate in hydrogen bonding and dative bond interactions. researchgate.netrsc.orgchimia.ch The unique structural and electronic properties of the isoquinoline ring system, combined with the reactive boronic acid moiety, make this compound a compelling candidate for the construction of novel supramolecular assemblies.

A key area of exploration is the formation of self-assembled structures through intermolecular interactions. For instance, studies on quinolineboronic acids have revealed that the position of the boronic acid group significantly influences the self-assembly mechanism. 8-Quinolineboronic acid self-assembles via the formation of two complementary B-N dative bonds, creating a dimeric structure. nih.gov In contrast, 5-quinolineboronic acid (5-QBA) assembles through head-to-head hydrogen bonding between the boronic acid units, with a water molecule bridging the quinoline (B57606) nitrogen and a neighboring boronic acid hydroxyl group. nih.gov This suggests that isoquinolin-5-ylboronic acid would likely exhibit similar hydrogen-bonding-driven assembly.

Future research could explore the co-crystallization of this compound with various N-donor ligands to create complex supramolecular networks with potentially interesting properties, such as stacked layers, helical chains, or crossed ribbons. nih.gov The ability of boronic acids to interact with saccharides also opens up possibilities for developing sensors. rsc.org By incorporating the isoquinoline moiety, which can act as a fluorophore, it may be possible to design fluorescent sensors for saccharide detection based on this compound.

Potential in Materials Science and Engineering

The unique properties of the isoquinoline ring and the boronic acid group suggest that this compound could be a valuable component in the design of advanced materials. Isoquinoline derivatives are known to be used in the manufacturing of dyes, paints, and as corrosion inhibitors. wikipedia.org Furthermore, some luminescent compounds containing an isoquinoline moiety have shown potential as fluorescent materials. acs.org

The boronic acid group can be used to create polymers with responsive properties. Boronic acid-containing polymers are of interest for applications such as glucose sensors and cell capture systems. rsc.org The synthesis of polymers with boronic acid end-groups has been achieved, and these polymers can undergo self-assembly through the formation of boroxine (B1236090) trimers or by forming boronic esters with diols. rsc.org This suggests that this compound could be used to synthesize polymers with tunable properties.

One potential application is in the development of luminescent materials. The isoquinoline core is a known fluorophore, and its incorporation into polymers or other materials could lead to new fluorescent sensors or light-emitting devices. mdpi.com Additionally, the ability of isoquinoline derivatives to act as corrosion inhibitors could be exploited by incorporating this compound into protective coatings. acs.org Further research in this area would involve the synthesis and characterization of polymers and other materials derived from this compound to evaluate their optical, electronic, and protective properties.

Potential Application AreaKey Feature of this compoundRelevant Research Findings
Luminescent Materials Isoquinoline core is a known fluorophore. mdpi.comDihydrothieno[2,3-c]isoquinoline derivatives have been studied for their fluorescent properties. acs.org
Responsive Polymers Boronic acid group can form reversible covalent bonds. rsc.orgBoronic acid-decorated copolymers are used in glucose sensors and for cell capture. rsc.org
Corrosion Inhibitors Isoquinoline derivatives can inhibit corrosion. wikipedia.orgacs.orgQuinoline and isoquinoline derivatives have been shown to be effective corrosion inhibitors. acs.org

Development of Novel Catalytic Systems Utilizing Boronic Acid Moieties

Boronic acids have emerged as versatile catalysts for a range of organic transformations. rsc.orgacs.orgresearchgate.net They can act as Lewis acids, Brønsted acids, or hydrogen-bond donors, enabling the activation of various functional groups under mild conditions. rsc.orgrsc.org The presence of both a Lewis basic nitrogen atom in the isoquinoline ring and a Lewis acidic boronic acid group in this compound suggests its potential for unique catalytic activities.

Arylboronic acids have been shown to catalyze reactions such as the formation of amides, cycloadditions, and Friedel-Crafts type reactions. rsc.orgresearchgate.net The catalytic activity can be tuned by modifying the electronic properties of the aryl group. The electron-withdrawing nature of the protonated isoquinoline ring in the hydrochloride salt could enhance the Lewis acidity of the boronic acid, potentially leading to improved catalytic performance in certain reactions.

One area of interest is the development of bifunctional catalysts where both the boronic acid and the isoquinoline nitrogen participate in the catalytic cycle. For example, arylboronic acids have been shown to play a triple role as a catalyst in the alkylation of quinoline to functionalized tetrahydroquinolines, acting as both a Lewis acid and a hydrogen-bond donor. rsc.org Similar cooperative effects could be explored with this compound. Future research could investigate the application of this compound as a catalyst in a variety of organic reactions, including condensations, reductions, and C-C bond-forming reactions, with a focus on understanding the role of the isoquinoline moiety in modulating catalytic activity and selectivity.

Catalytic Role of Boronic AcidsExample ReactionsPotential for this compound
Lewis Acid Catalysis Friedel-Crafts reactions, Cycloadditions rsc.orgresearchgate.netThe electron-withdrawing isoquinoline ring may enhance Lewis acidity.
Brønsted Acid Catalysis Dehydration reactions acs.orgCould facilitate reactions requiring proton transfer.
Hydrogen-Bond Donor Alkylation of quinolines rsc.orgThe B(OH)2 group can act as a hydrogen-bond donor.

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